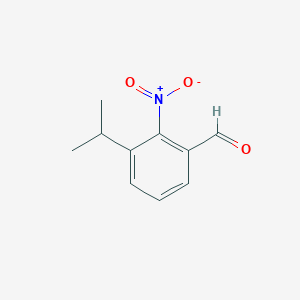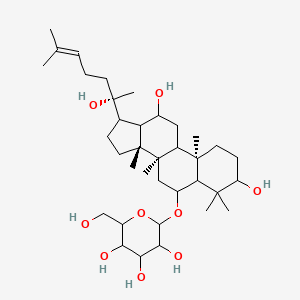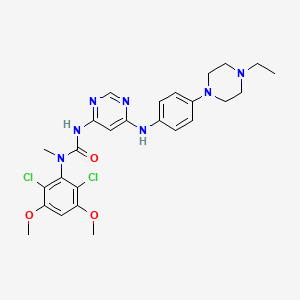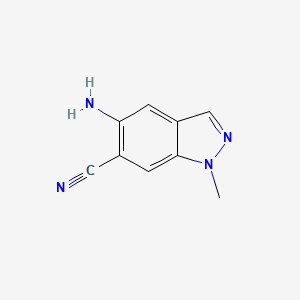
1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one is a chemical compound with the molecular formula C8H5F3O2S. It is known for its unique structure, which includes a trifluoromethyl group, a hydroxyl group, and a thienyl group attached to a butenone backbone. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one can be synthesized through several methods. One common method involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1,1-Trifluoro-4-oxo-4-(2-thienyl)-3-buten-2-one.
Reduction: Formation of 1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity. The thienyl group can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-buten-2-one
- 1,1,1-Trifluoro-4-hydroxy-4-(2-furyl)-3-buten-2-one
- 1,1,1-Trifluoro-4-hydroxy-4-(2-pyridyl)-3-buten-2-one
Uniqueness
1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H5F3O2S |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-4,12H/b5-4- |
InChI Key |
NRUKQBVKKFFCSN-PLNGDYQASA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O |
Canonical SMILES |
C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14799104.png)
![tert-butyl 4-[[4-[[2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B14799112.png)
![(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen](/img/structure/B14799113.png)

![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14799120.png)


![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B14799128.png)
![(2E)-N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14799133.png)

![2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B14799156.png)
![(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14799171.png)


